molecular formula C9H10N2 B2854636 5-Amino-2,4-dimethylbenzonitrile CAS No. 72917-37-4; 856789-54-3

5-Amino-2,4-dimethylbenzonitrile

Cat. No.: B2854636
CAS No.: 72917-37-4; 856789-54-3
M. Wt: 146.193
InChI Key: HZFCDUZHYMJUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-dimethylbenzonitrile (C₉H₁₀N₂) is a benzonitrile derivative featuring an amino group at the 5-position and methyl groups at the 2- and 4-positions of the benzene ring. The amino and nitrile groups confer reactivity for further functionalization, while methyl substituents may influence steric and electronic properties, such as solubility and thermal stability.

Properties

IUPAC Name

5-amino-2,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFCDUZHYMJUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-2,4-dimethylbenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Key substituent variations among similar compounds include:

  • Electron-withdrawing groups (e.g., –NO₂, –CN): Reduce electron density, favoring electrophilic reactions.
  • Halogens (e.g., –F): Introduce both electronic and steric effects, altering solubility and metabolic stability.

Data Table: Comparative Analysis of Benzonitrile Derivatives

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound Not provided C₉H₁₀N₂ 2,4-dimethyl, 5-amino, nitrile 146.19 Likely intermediate in drug synthesis
2-Amino-4-nitrobenzonitrile 87376-25-8 C₇H₅N₃O₂ 4-nitro, 2-amino, nitrile 163.13 High reactivity for heterocycle synthesis (e.g., indoles)
4-Amino-3-methylbenzonitrile 78881-21-7 C₈H₈N₂ 3-methyl, 4-amino, nitrile 132.16 Pharmaceutical intermediate; >97% purity available
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₇N₃F 2-fluoro, 5-amino, nitrile 133.15 Enhanced electronic effects for medicinal chemistry
4-Amino-5-fluoro-2-hydroxybenzonitrile 162437-93-6 C₇H₅FN₂O 4-amino, 5-fluoro, 2-hydroxy, nitrile 152.13 Hydroxyl group improves solubility; used in bioactive molecule design

Key Research Findings

  • Reactivity and Synthesis: Nitro-substituted analogs (e.g., 2-amino-4-nitrobenzonitrile) are precursors to indoles and triazoles via reactions with arylhydrazononitriles . Piperidine-substituted derivatives (e.g., 5-amino-2-(piperidin-1-yl)benzonitrile) exhibit structural diversity for kinase inhibitor development .
  • Functional Group Impact: Fluorine substitution (e.g., 5-amino-2-fluorobenzonitrile) enhances metabolic stability and binding affinity in drug candidates . Hydroxyl groups (e.g., 4-amino-5-fluoro-2-hydroxybenzonitrile) improve aqueous solubility, critical for bioavailability .
  • Safety Profiles: Methyl and amino substituents may correlate with acute toxicity (H302, H315) in analogs like 5-amino-2-methyloxazole-4-carbonitrile, necessitating stringent handling protocols .

Q & A

Q. What challenges arise in crystallographic analysis of this compound?

  • Disorder in Crystal Packing: Methyl and amino groups may exhibit rotational disorder. SHELXL refinement with TWIN/BASF commands resolves overlapping electron densities. High-resolution data (≤1.0 Å) is recommended for accurate anisotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.